molecular formula C20H18ClNO3 B11294363 6-chloro-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

6-chloro-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B11294363
M. Wt: 355.8 g/mol
InChI Key: HGNLVJWTGXQAPW-UHFFFAOYSA-N
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Description

6-chloro-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound features a chloro substituent at the 6-position, a hydroxy group at the 7-position, a phenyl group at the 4-position, and a pyrrolidin-1-ylmethyl group at the 8-position of the chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of 4-phenyl-2H-chromen-2-one through the condensation of salicylaldehyde with phenylacetic acid in the presence of a base.

    Chlorination: The 6-position of the chromenone core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Hydroxylation: The 7-position is hydroxylated using a hydroxylating agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at the 7-position can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The chloro substituent at the 6-position can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted by various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.

    Hydroxylation: Additional hydroxylation can occur at other positions on the chromenone core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide, sodium thiolate, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of 7-keto-6-chloro-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one.

    Substitution: Formation of various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential pharmacological properties. Chromenones are known for their anti-inflammatory, antioxidant, and anticancer activities. This particular compound may exhibit similar properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets involved in disease pathways, offering possibilities for the treatment of conditions such as cancer, inflammation, and neurodegenerative diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its chromenone core provides a versatile scaffold for the design of materials with applications in electronics, photonics, and catalysis.

Mechanism of Action

The mechanism of action of 6-chloro-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes, receptors, and DNA. The hydroxy and chloro substituents, along with the phenyl and pyrrolidin-1-ylmethyl groups, contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it could inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one: Lacks the pyrrolidin-1-ylmethyl group, which may affect its biological activity and chemical reactivity.

    7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one: Lacks the chloro substituent, which may influence its pharmacological properties.

    6-chloro-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one: Lacks the hydroxy group, potentially altering its reactivity and biological effects.

Uniqueness

The presence of both the chloro and hydroxy groups, along with the phenyl and pyrrolidin-1-ylmethyl substituents, makes 6-chloro-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

6-chloro-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C20H18ClNO3/c21-17-10-15-14(13-6-2-1-3-7-13)11-18(23)25-20(15)16(19(17)24)12-22-8-4-5-9-22/h1-3,6-7,10-11,24H,4-5,8-9,12H2

InChI Key

HGNLVJWTGXQAPW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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